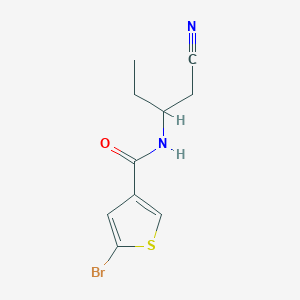

![molecular formula C16H16F2N2O B7555934 N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)

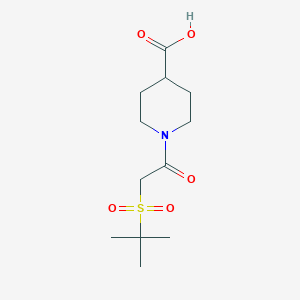

N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide, also known as DREADD (Designer Receptor Exclusively Activated by a Designer Drug), is a chemical compound used in scientific research to manipulate specific neural circuits in the brain. DREADDs are engineered G protein-coupled receptors that can be selectively activated by a synthetic ligand, clozapine-N-oxide (CNO), to modulate neuronal activity. This technology has revolutionized the field of neuroscience by providing a powerful tool to study the complex neural circuits underlying behavior and disease.

Wirkmechanismus

N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides work by activating or inhibiting specific neurons in the brain. When CNO binds to the modified receptor, it triggers a signaling cascade that either activates or inhibits the neuron depending on the type of N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide used. This allows researchers to selectively modulate the activity of specific neural circuits in the brain.

Biochemical and Physiological Effects:

N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides have been shown to have minimal off-target effects and are well-tolerated by animals. They have been used in a variety of animal models, including mice, rats, and non-human primates, with no adverse effects. N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides have been shown to be effective in modulating neuronal activity and behavior in a dose-dependent manner.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides is their specificity and selectivity. They allow researchers to selectively modulate the activity of specific neural circuits in the brain without affecting other circuits. N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides are also reversible, allowing researchers to turn them on and off at will. However, N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides have some limitations. They require the use of viral vectors or transgenic techniques to express the modified receptor, which can be time-consuming and expensive. Additionally, the use of CNO as a ligand can have off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are many future directions for the use of N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides in scientific research. One area of interest is the development of new N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide variants with improved selectivity and potency. Another area of interest is the use of N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides in human studies to investigate the neural circuits underlying psychiatric disorders. Additionally, N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides could be used in combination with other technologies, such as optogenetics or chemogenetics, to study the complex interactions between neural circuits.

Synthesemethoden

The synthesis of N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides involves the genetic engineering of G protein-coupled receptors to create a modified receptor that is activated by CNO. The modified receptor is then expressed in cells or animals using viral vectors or transgenic techniques. The expression of the modified receptor is controlled by a specific promoter, which determines the cell type and brain region where the receptor is expressed.

Wissenschaftliche Forschungsanwendungen

N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides have been widely used in scientific research to study the neural circuits underlying various behaviors and diseases. They have been used to manipulate specific brain regions to investigate their role in fear, anxiety, addiction, pain, and other behaviors. N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamides have also been used to study the neural circuits underlying psychiatric disorders such as schizophrenia, depression, and anxiety.

Eigenschaften

IUPAC Name |

N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O/c1-20(2)10-11-6-8-12(9-7-11)19-16(21)13-4-3-5-14(17)15(13)18/h3-9H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAGGHHUQMDMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)

![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)

![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)

![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)

![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)